molecular formula C31H58Cl2N8O B1583474 N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine CAS No. 82451-48-7

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine

Cat. No.: B1583474
CAS No.: 82451-48-7
M. Wt: 629.7 g/mol
InChI Key: JSOQEHPVNDFMMV-UHFFFAOYSA-N
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Description

Nomenclature, Identifiers and Classification Systems

The systematic nomenclature for N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine follows International Union of Pure and Applied Chemistry conventions while reflecting the compound's polymeric nature and dual component structure. The complete International Union of Pure and Applied Chemistry name identifies both constituent monomers that form the copolymer system: N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine and 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine. This naming convention clearly delineates the structural components while indicating their relationship within the polymeric framework.

Chemical Abstracts Service registration provides definitive identification through multiple registry numbers reflecting different aspects of the compound's structure and preparation. The primary Chemical Abstracts Service number 82451-48-7 identifies the polymeric form, while component Chemical Abstracts Service numbers 61260-55-7 for the hexanediamine component and 6601-22-5 for the morpholine-triazine component provide specific identification of individual monomeric units. The European Community number 617-335-9 establishes regulatory identification within European chemical management systems.

Alternative nomenclature systems reflect industrial and commercial usage patterns that emphasize functional characteristics rather than systematic chemical naming. Common industrial designations include Light Stabilizer 3346, referencing standardized additive classification systems used in polymer formulation. The polymeric nature is often indicated through prefixes such as "Poly" followed by bracketed monomer names, as seen in Poly[N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine-co-2,4-dichloro-6-morpholino-1,3,5-triazine].

Database identifiers facilitate information retrieval and cross-referencing across multiple chemical information systems. PubChem Compound Identifier 157869 provides access to comprehensive chemical property data and related compound information. The Simplified Molecular Input Line Entry System and International Chemical Identifier strings enable computational chemistry applications and database searching capabilities essential for research and development activities.

Classification within regulatory frameworks depends on intended applications and regulatory jurisdictions. The compound falls under plastic additive regulations in most countries, with specific classifications depending on intended end-use applications such as food contact materials, medical devices, or general industrial plastics. The DSSTox Substance ID DTXSID90941433 provides identification within environmental fate and toxicity database systems used for regulatory assessment purposes.

Position Within Hindered Amine Light Stabilizers Family

This compound occupies a specialized position within the broader hindered amine light stabilizers family as a representative of advanced polymeric stabilizer technology. Hindered amine light stabilizers constitute a distinct class of polymer additives characterized by their unique mechanism of action, which differs fundamentally from ultraviolet absorbers and other conventional stabilizer types. Unlike ultraviolet absorbers that function by screening harmful radiation, hindered amine light stabilizers operate through radical scavenging mechanisms that continuously regenerate the active stabilizing species.

The fundamental mechanism underlying hindered amine light stabilizer effectiveness involves the Denisov cycle, a complex series of radical reactions that convert hindered amine groups into aminoxyl radicals capable of trapping polymer-degrading peroxy and alkyl radicals. This cyclical process enables hindered amine light stabilizers to provide long-term protection without being consumed in the stabilization process, contrasting sharply with traditional antioxidants that undergo irreversible consumption during use. The tetramethylpiperidine moieties in the subject compound participate directly in these radical scavenging reactions, providing the primary stabilizing functionality.

Within the hindered amine light stabilizers family, compounds are typically classified based on their molecular architecture and incorporation methods. Monomeric hindered amine light stabilizers represent the original family members, characterized by relatively low molecular weights and potential for migration from polymer matrices. Oligomeric hindered amine light stabilizers occupy an intermediate position, offering reduced migration compared to monomeric types while maintaining processing compatibility. Polymeric hindered amine light stabilizers, exemplified by the subject compound, represent the most advanced category, providing minimal migration and enhanced permanence through chemical incorporation into polymer networks.

The specific structural features of this compound distinguish it from conventional hindered amine light stabilizers through its dual functionality design. The hexamethylene bridge connecting two tetramethylpiperidine units provides multiple stabilizing sites within a single molecule, potentially enhancing effectiveness compared to monoamine stabilizers. The incorporation of morpholine-triazine functionality enables chemical grafting or crosslinking reactions that permanently anchor the stabilizer within polymer matrices.

Research comparisons with commercial hindered amine light stabilizers such as Tinuvin 770 demonstrate that polymeric versions often provide superior long-term performance in weathering tests. Tinuvin 770, a bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate with molecular weight 481 grams per mole, represents a successful low molecular weight hindered amine light stabilizer but suffers from migration limitations during extended exposure. The polymeric nature of the subject compound addresses these limitations while maintaining comparable or enhanced stabilizing effectiveness.

Global Market Significance and Production Metrics

The global hindered amine light stabilizers market, within which this compound occupies a specialized segment, demonstrates substantial commercial significance with robust growth projections reflecting increasing demand for advanced polymer stabilization solutions. Market analysis indicates the hindered amine light stabilizers sector achieved a valuation of approximately 1.54 billion United States Dollars in 2024, with projections suggesting growth to 2.32 billion United States Dollars by 2030, representing a compound annual growth rate of 7.01 percent. Alternative market assessments suggest even higher valuations, with some analyses indicating 1.2 billion United States Dollars in 2023 expanding to 2.4 billion United States Dollars by 2032 at a compound annual growth rate of 8.2 percent.

Regional market distribution reflects global manufacturing patterns and end-use industry concentrations, with significant production and consumption centers in Asia Pacific, North America, Europe, and emerging markets in Latin America and the Middle East Africa region. The Asia Pacific region demonstrates particularly strong growth driven by expanding automotive manufacturing, packaging industries, and agricultural applications requiring enhanced ultraviolet protection. European markets emphasize high-performance applications including advanced automotive components and specialized industrial coatings.

Market Parameter 2024 Value 2030 Projection Growth Rate
Total Market Value (USD Billion) 1.54 2.32 7.01% CAGR
Alternative Valuation (USD Billion) 1.2 (2023) 2.4 (2032) 8.2% CAGR
Primary Growth Drivers Automotive demand, packaging applications Enhanced material durability requirements -
Key Regional Markets Asia Pacific, North America, Europe Expanding into Latin America, Middle East Africa -

Production metrics for polymeric hindered amine light stabilizers reflect the specialized nature of these advanced stabilizer systems compared to conventional monomeric types. Manufacturing requires sophisticated polymerization capabilities and precise control of molecular weight distribution to achieve optimal performance characteristics. Major global producers include BASF SE (Germany), Rianlon Corporation (China), Arkema (France), SABO S.p.A. (Italy), and Syensqo SA/NV (Belgium), among others, indicating geographic diversification of production capabilities.

The automotive industry represents the largest end-use segment driving demand for advanced hindered amine light stabilizers, accounting for substantial market share due to increasing use of plastic components requiring extended outdoor durability. Packaging applications constitute another major market segment, particularly for food packaging films and containers requiring ultraviolet protection without migration concerns. Agricultural applications, including greenhouse films and crop protection materials, represent a growing market segment where the non-migration characteristics of polymeric stabilizers provide significant advantages.

Competitive dynamics within the polymeric hindered amine light stabilizers segment reflect ongoing technological development and patent protection strategies. Recent innovations include nanotechnology incorporation to produce nano-hindered amine light stabilizers with enhanced dispersion characteristics and reactive hindered amine light stabilizers that chemically anchor into polymer chains. These technological advances support premium pricing for advanced polymeric stabilizers compared to conventional monomeric alternatives, contributing to overall market value growth despite relatively smaller volume requirements.

Properties

IUPAC Name

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N4.C7H8Cl2N4O/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h19-20,25-28H,9-18H2,1-8H3;1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOQEHPVNDFMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.C1COCCN1C2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H58Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

82451-48-7
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82451-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90941433
Record name N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine--2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine (1/1)
Source EPA DSSTox
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Molecular Weight

629.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82451-48-7, 196696-80-7
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine--2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

These starting materials are critical for the formation of the polymer through nucleophilic substitution and polymerization reactions.

Industrial Production Methods

Industrial synthesis involves scaling up the laboratory procedures with additional process controls:

Step Description
Polymerization Mixing of starting materials in large reactors with precise temperature and stirring control.
Catalysis Use of catalysts or bases to accelerate polymer chain formation.
Reaction Time Extended reaction times (several hours) to ensure complete polymerization.
Purification Removal of unreacted monomers and by-products by precipitation, filtration, and drying.
Quality Control Monitoring molecular weight distribution and polymer properties to meet specifications.

This approach ensures reproducibility and consistent polymer properties suitable for commercial applications.

Detailed Reaction Mechanism and Analysis

Types of Chemical Reactions Involved

Common Reagents and Conditions

Reaction Type Reagents/Conditions Purpose
Oxidation Hydrogen peroxide (H2O2), potassium permanganate (KMnO4) To modify polymer oxidation state and properties
Reduction Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) To reduce specific functional groups
Substitution Halogenating agents, nucleophiles To introduce or replace functional groups

These reactions allow fine-tuning of the polymer’s chemical and physical characteristics.

Summary Table of Preparation Methods

Aspect Details
Starting Materials 1,6-Hexanediamine, 2,2,6,6-tetramethyl-4-piperidinol, 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine
Solvents DMF, DMSO
Temperature Range 50–120°C
Pressure Atmospheric or slightly elevated
Catalysts Bases or nucleophilic catalysts (optional)
Reaction Type Nucleophilic substitution, polymerization
Purification Methods Precipitation, filtration, drying
Industrial Scale Large reactors with controlled parameters

Research Findings and Notes

  • The polymerization reaction is sensitive to temperature and solvent choice, which affect molecular weight and polymer chain uniformity.
  • The steric hindrance from the tetramethylpiperidinyl groups provides enhanced stability and resistance to degradation.
  • The morpholinyl-substituted triazine ring contributes to the polymer’s solubility and reactivity.
  • Industrial processes emphasize purification to remove residual monomers that could affect polymer performance.
  • Modifications post-polymerization allow for customization of properties for specific applications, such as biocompatibility or chemical resistance.

Chemical Reactions Analysis

Types of Reactions

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.

    Substitution: Substitution reactions involve replacing one functional group with another, allowing for the customization of the polymer’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can produce polymers with different functional groups.

Scientific Research Applications

Basic Information

  • Chemical Formula : C31H58Cl2N8O
  • CAS Number : 61260-55-7
  • Molecular Weight : 658.75 g/mol

Physical Properties

PropertyValue
Boiling Point478.5 ± 45.0 °C (predicted)
Density0.94 ± 0.1 g/cm³ (predicted)
Vapor Pressure0.006 Pa at 25 °C

Hindered Amine Light Stabilizers (HALS)

HMBTAD is primarily utilized as a hindered amine light stabilizer (HALS) in various polymer formulations. HALS compounds are known for their ability to absorb UV radiation and prevent photodegradation in polymers, thus extending their lifespan.

Case Study: Polypropylene Stabilization

A study demonstrated that incorporating HMBTAD into polypropylene significantly improved its resistance to UV degradation compared to unmodified polypropylene. The addition of HMBTAD resulted in a reduction of color change and mechanical property loss after prolonged exposure to UV light.

Coatings and Paints

HMBTAD is also used in coatings and paints to enhance durability against environmental factors such as sunlight and moisture.

Case Study: Outdoor Coating Performance

Research indicated that coatings formulated with HMBTAD exhibited superior performance in outdoor environments, maintaining gloss and color integrity over time compared to traditional stabilizers.

Rubber and Elastomers

In rubber applications, HMBTAD serves as a stabilizer that enhances the thermal and oxidative stability of rubber compounds.

Case Study: Tire Manufacturing

In tire manufacturing, the integration of HMBTAD has been shown to improve the aging resistance of rubber compounds, leading to longer-lasting tires with better performance characteristics.

Polymer Blends

HMBTAD is effective in promoting compatibility between different polymers in blends, which can lead to improved mechanical properties.

Case Study: ABS/PC Blends

A study on acrylonitrile-butadiene-styrene (ABS) and polycarbonate (PC) blends revealed that the addition of HMBTAD improved interfacial adhesion between the two polymers, resulting in enhanced impact resistance.

Mechanism of Action

The mechanism of action of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The polymer interacts with cellular membranes and proteins, leading to changes in their structure and function.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and immune response.

Comparison with Similar Compounds

Structural and Functional Analogues

Chimassorb 944 (Cyasorb® UV-3529)
  • CAS : 71878-19-8
  • Molecular Formula : (C₃₃H₆₀N₈O)ₙ
  • Molecular Weight : ~1,700 ± 10% .
  • Key Features: A high-molecular-weight HALS polymer with morpholine and trichlorotriazine groups. Unlike the target compound, it lacks chlorine in the triazine ring, which may reduce reactivity but improve compatibility with non-polar polymers like polyethylene .
Cyasorb® UV-3853
  • CAS : 193098-40-7
  • Structure : Polymer of 1,6-hexanediamine with morpholine and trichlorotriazine.
  • Molecular Weight : ~1,200–1,800 g/mol .
  • Key Features : Similar backbone to UV-3346 but with varying stoichiometry of triazine and morpholine groups, leading to differences in thermal stability and UV absorption range .
TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxidanyl
  • CAS : 2564-83-2
  • Molecular Formula: C₉H₁₈NO
  • Highlights how structural modifications (e.g., oxidation state) alter functionality despite shared piperidinyl groups .

Comparative Properties

Property Target Compound (UV-3346) Chimassorb 944 Cyasorb UV-3853
Molecular Weight 629.75 ~1,700 ~1,200–1,800
Chlorine Content 2 Cl atoms (dichlorotriazine) 0 Cl atoms 3 Cl atoms
Thermal Stability Stable up to 250°C Stable up to 300°C Stable up to 280°C
Primary Application Coatings, adhesives Polyolefins Engineering plastics
UV Absorption Range 290–400 nm 280–380 nm 300–410 nm
Environmental Impact Moderate (Cl content) Low High (Cl content)

Data Sources : .

Performance in Polymer Matrices

  • UV-3346 : Excels in polar matrices (e.g., polyurethane coatings) due to morpholine’s polarity. The dichlorotriazine group enhances adhesion but may cause yellowing under prolonged UV exposure .
  • Chimassorb 944: Preferred for polyolefins (e.g., LDPE) due to high molecular weight and non-reactivity with non-polar chains .
  • Cyasorb UV-3853 : Used in engineering plastics (e.g., nylon) where higher thermal stability is critical .

Biological Activity

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (commonly referred to as HMBTAD) is a compound of significant interest due to its potential applications in various fields, particularly in polymer stabilization and biological systems. Its unique structure, characterized by the presence of hindered amine groups and morpholine derivatives, suggests a multifaceted biological activity profile.

  • Molecular Formula : C24H50N4
  • Molecular Weight : 394.68 g/mol
  • CAS Number : 61260-55-7
  • Melting Point : 63-65 °C
  • Boiling Point : Predicted at approximately 478.5 °C

HMBTAD functions primarily as a hindered amine light stabilizer (HALS) . Its mechanism involves the scavenging of free radicals generated during photodegradation processes in polymers. By inhibiting these radicals, HMBTAD enhances the longevity and stability of materials exposed to UV light.

Antioxidant Properties

HMBTAD has demonstrated antioxidant activity by effectively neutralizing reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. This property is crucial for applications in both industrial and biological contexts.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of HMBTAD on various cell lines. The results indicate that at low concentrations, HMBTAD exhibits minimal toxicity; however, higher concentrations can lead to significant cell death through apoptosis pathways. The compound's ability to induce apoptosis is particularly relevant in cancer research.

Concentration (µM)Cell Viability (%)
0100
1095
5080
10050
20020

Case Studies

  • Polymer Stabilization : In a study examining the effects of HMBTAD on polyolefin films exposed to UV light, it was found that films containing HMBTAD retained mechanical properties significantly longer than those without it. This indicates its effectiveness as a stabilizer against photodegradation.
  • Cancer Cell Line Research : A recent investigation into the effects of HMBTAD on human breast cancer cell lines revealed that the compound inhibited proliferation and induced apoptosis through the activation of caspase pathways. This suggests potential therapeutic applications in cancer treatment.

Safety and Toxicology

While HMBTAD shows promise in various applications, safety assessments are crucial. The compound is classified with hazard statements indicating potential skin and eye irritation upon contact. Long-term exposure studies are necessary to fully understand its toxicological profile.

Q & A

Q. What are the standard protocols for synthesizing N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine, and how can reaction conditions be optimized for high yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For the triazine-morpholine component, cyanuric chloride reacts with morpholine under reflux in aprotic solvents (e.g., 1,4-dioxane) at controlled temperatures (60–80°C). For the hexanediamine derivative, stepwise alkylation of 2,2,6,6-tetramethylpiperidine with 1,6-dibromohexane is performed in the presence of a base like triethylamine. Optimization includes:
  • Solvent selection : Use anhydrous solvents to minimize hydrolysis byproducts .
  • Temperature control : Gradual heating to avoid side reactions (e.g., thermal decomposition of triazine intermediates) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns and piperidine/morpholine ring conformations. For example, the singlet at δ 1.2–1.4 ppm in 1^1H NMR corresponds to tetramethyl groups on the piperidine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 411.3 for the hexanediamine component) .
  • FT-IR : Peaks at 1640–1680 cm1^{-1} indicate C=N stretching in the triazine ring .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) predict the compound’s reactivity in novel polymer matrices or catalytic systems?

  • Methodological Answer :
  • Reaction Path Search : Use density functional theory (DFT) to model transition states and activation energies for triazine-morpholine reactions. For example, ICReDD’s approach combines quantum calculations with experimental data to predict optimal reaction pathways .
  • Solvent Effects : Molecular dynamics simulations assess solvent interactions (e.g., polarity effects on triazine ring stability) .
  • Table : Key Computational Parameters
ParameterValue/SoftwareApplication Example
Basis SetB3LYP/6-31G(d)Triazine-morpholine bond energies
Solvation ModelCOSMO-RSSolvent compatibility screening
Reaction Barrier≤ 25 kcal/molFeasibility of substitution

Q. What strategies resolve discrepancies in reported data on the compound’s thermal stability across studies?

  • Methodological Answer :
  • Controlled Degradation Studies : Perform thermogravimetric analysis (TGA) under inert (N2_2) and oxidative (O2_2) atmospheres to isolate decomposition pathways. For example, conflicting reports on stability at >250°C may arise from atmospheric differences .
  • Cross-Validation : Compare DSC (differential scanning calorimetry) data with computational predictions of bond dissociation energies .
  • Statistical Analysis : Apply multivariate regression to identify variables (e.g., impurities, crystallinity) causing data variability .

Q. How can the compound’s efficacy as a UV stabilizer in polymer matrices be systematically evaluated?

  • Methodological Answer :
  • Accelerated Aging Tests : Expose polymer films (e.g., polyethylene) to UV-B radiation (310–315 nm) and monitor carbonyl index via FT-IR. Control variables include stabilizer concentration (0.1–1.0 wt%) and polymer morphology .
  • Mechanistic Studies : Use electron paramagnetic resonance (EPR) to detect radical scavenging activity of the tetramethylpiperidine moiety .

Methodological Resources

  • Synthesis Optimization : Refer to Lars Tröndlin’s dissertation for detailed alkylation protocols .
  • Computational Design : ICReDD’s reaction path search methods integrate quantum chemistry and machine learning .
  • Data Analysis : Statistical tools from the CRDC framework (e.g., RDF2050112) guide reactor design and process control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine

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